molecular formula C13H10O2 B8384944 Naphtho[1,2-b]furan-2-methanol

Naphtho[1,2-b]furan-2-methanol

Cat. No.: B8384944
M. Wt: 198.22 g/mol
InChI Key: RZEYBGDFXAXZJN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is benzo[g]benzofuran-2-ylmethanol , reflecting its fused benzofuran-naphthalene backbone and the hydroxymethyl group at position 2. Its molecular formula, C₁₃H₁₀O₂ , corresponds to a molecular weight of 198.22 g/mol , as calculated via PubChem’s computational algorithms. The compound is cataloged under PubChem CID 14555902 and is synonymously referenced as naphtho[1,2-b]furan-2methanol or SCHEMBL9524775 in chemical databases.

The SMILES notation (C1=CC=C2C(=C1)C=CC3=C2OC(=C3)CO) and InChIKey (RZEYBGDFXAXZJN-UHFFFAOYSA-N) provide unambiguous identifiers for its electronic representation. These descriptors are critical for distinguishing it from structurally similar compounds, such as naphtho[2,1-b]furan derivatives.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar configuration due to the aromatic naphthalene and benzofuran rings, with the hydroxymethyl group (-CH₂OH) extending perpendicularly from the furan oxygen at position 2. Computational models indicate a rotatable bond count of 1 , corresponding to the C-O bond in the hydroxymethyl substituent, which allows limited conformational flexibility.

Key geometric parameters derived from density functional theory (DFT) calculations include:

Parameter Value
Bond length (C-O in furan) 1.36 Å
Bond angle (C-O-C) 117°
Dihedral angle (furan-naphthalene) 180° (coplanar)

The coplanar arrangement of the fused rings maximizes π-orbital overlap, enhancing aromatic stability. The hydroxymethyl group’s orientation influences hydrogen-bonding potential, with the hydroxyl proton acting as a donor in intermolecular interactions.

Crystallographic Studies and X-ray Diffraction Patterns

As of current data, no experimental X-ray crystallographic studies of this compound have been published. However, PubChem provides a 3D conformer model (CID 14555902) generated via molecular mechanics optimization. This model predicts a herringbone packing arrangement in the solid state, driven by O-H···O hydrogen bonds between hydroxymethyl groups and furan oxygen atoms of adjacent molecules.

Comparatively, related naphthofuran derivatives, such as 1-methyl-2-nitronaphtho[2,1-b]furan (CID 55508), exhibit similar planar geometries but differ in substituent effects. The nitro group in the latter introduces steric hindrance and electronic perturbations, altering packing efficiency.

Comparative Analysis of Isomeric Forms

This compound belongs to a broader class of naphthofuran isomers distinguished by fusion positions and substituent locations. Key structural and electronic comparisons include:

Property This compound 1-Methyl-2-nitronaphtho[2,1-b]furan
Molecular Formula C₁₃H₁₀O₂ C₁₃H₉NO₃
Molecular Weight 198.22 g/mol 227.21 g/mol
XLogP3 2.7 3.1
Hydrogen Bond Donors 1 0
Rotatable Bonds 1 2

The isomeric naphtho[2,1-b]furan derivative exhibits higher lipophilicity (XLogP3 = 3.1) due to its nitro group, which enhances electron-withdrawing effects and reduces solubility in polar solvents. In contrast, the hydroxymethyl group in this compound increases polarity, making it more amenable to aqueous-phase reactions.

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

benzo[g][1]benzofuran-2-ylmethanol

InChI

InChI=1S/C13H10O2/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-7,14H,8H2

InChI Key

RZEYBGDFXAXZJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C3)CO

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Derivatives

Naphtho[1,2-b]furan-2-methanol can be synthesized through several methods, including condensation reactions and functionalization of naphthalene derivatives. The synthesis often involves multi-step processes that yield various derivatives with enhanced properties.

Synthesis Methods:

  • Condensation Reactions: These involve the reaction of naphthols with aldehydes or ketones under acidic conditions to form naphtho[1,2-b]furan derivatives.
  • Functionalization: Modifications such as alkylation or acylation can introduce different functional groups, enhancing the compound's reactivity and biological activity.

Biological Activities

This compound and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry.

Antimicrobial Activity:

Research indicates that naphtho[1,2-b]furan derivatives possess significant antimicrobial properties. For instance, studies have shown that specific derivatives exhibit potent activity against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the naphtho[1,2-b]furan core can enhance antimicrobial efficacy .

Anticancer Properties:

Some derivatives of naphtho[1,2-b]furan have demonstrated cytotoxic effects against cancer cell lines. For example, certain synthesized compounds have shown moderate cytotoxicity against human leukemia cells . This makes them potential candidates for further development as anticancer agents.

Material Science Applications

This compound is also being explored for applications in material science due to its unique electronic properties.

Organic Electronics:

The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through chemical modifications to improve performance in these devices .

Sensors:

Naphtho[1,2-b]furan derivatives have been investigated for use in sensor technology due to their fluorescence properties. They can be employed in detecting metal ions or environmental pollutants .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various naphtho[1,2-b]furan derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications significantly enhanced antibacterial activity compared to the parent compound .

Case Study 2: Anticancer Research

In another study, researchers synthesized a series of naphtho[1,2-b]furan derivatives and tested their effects on cancer cell lines. The findings revealed that certain compounds exhibited IC50 values in the micromolar range against leukemia cells, suggesting potential for further development as therapeutic agents .

Data Tables

Application AreaSpecific UseReference
AntimicrobialActive against bacterial strains
AnticancerCytotoxic effects on cancer cell lines
Organic ElectronicsUsed in OLEDs and OPVs
SensorsDetection of metal ions

Comparison with Similar Compounds

Naphtho[1,2-b]pyrazole Derivatives

Structural Differences :

  • Replace the furan oxygen with a pyrazole ring (N-containing heterocycle).
    Synthesis :
  • Prepared via condensation of 1-naphthol with hydrazines and subsequent functionalization (). Reactions involve NaOH, DMF, and cinnamic acid under reflux .
    Bioactivity :

Naphtho[1,2-b]furan-4,5-diones

Structural Differences :

  • Feature a 4,5-diketone group on the furan ring.
    Synthesis :
  • Synthesized using amines/alcohols, K2CO3, and THF (). For example, TB1 (34% yield, m.p. 112–113°C) is derived from 4-methoxyphenol . Bioactivity:
  • TB1–TB6 in demonstrate potent cytotoxicity, inducing apoptosis in cancer cells. TB4 (4-nitro-substituted) shows the highest yield (48%) and melting point (205–206°C), correlating with enhanced stability .

Naphtho[2,1-b]furan Derivatives

Structural Differences :

  • Furan ring fused at positions 2 and 1 of naphthalene (vs. 1 and 2 in the target compound).
    Synthesis :
  • notes that naphtho[2,1-b]furans are more common in synthetic drugs, often prepared via Sonogashira coupling () . Bioactivity:
  • Exhibit anticancer and anti-inflammatory properties (). For example, 5-acylated naphtho[2,1-b]benzofurans are regiospecifically synthesized for targeted bioactivity .

Naphtho[1,2-b]thiophene Derivatives

Structural Differences :

  • Replace furan oxygen with sulfur.
    Synthesis :
  • Carbon–nitrogen transmutation in polycyclic arenols () or via specialized cyclization () . Bioactivity:

Dihydronaphtho[1,2-b]furans

Structural Differences :

  • Partially saturated furan ring.
    Synthesis :
  • Ceric ammonium nitrate-catalyzed [3 + 2] cycloaddition of 1,4-naphthoquinones and olefins (). This method achieves diverse substituents in 2 steps . Bioactivity:
  • Used to synthesize furomollugin, a natural product with anti-inflammatory properties .

Data Tables

Table 1: Key Physicochemical Properties

Compound Melting Point (°C) Yield (%) Bioactivity (Example) Reference
Naphtho[1,2-b]furan-2-methanol Not reported Antifungal (EC50: 0.38–0.91 mg/L)
TB4 (4-nitro-dione) 205–206 48 Cytotoxic
Furomollugin (dihydro) Not reported High Anti-inflammatory

Preparation Methods

Base-Catalyzed Cyclization of 1-Hydroxy-2-Naphthaldehyde

The foundational approach involves the cyclization of 1-hydroxy-2-naphthaldehyde (1 ) with ethyl bromoacetate under basic conditions. As detailed in, this reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electrophilic carbon of ethyl bromoacetate. The resultant intermediate undergoes intramolecular cyclization to form ethyl naphtho[1,2-b]furan-2-carboxylate (2 ), a precursor to the target methanol derivative.

Reaction Conditions :

  • 1-Hydroxy-2-naphthaldehyde (1.0 equiv), ethyl bromoacetate (1.1 equiv), K₂CO₃ (2.0 equiv) in anhydrous acetonitrile.

  • Reflux at 80°C for 1.5 hours, yielding 2 in 85–90% purity.

Post-synthesis, the ester group of 2 is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step converts the -COOEt moiety to -CH₂OH , producing naphtho[1,2-b]furan-2-methanol.

Reduction Protocol :

  • Dissolve 2 (1.0 equiv) in dry THF under nitrogen.

  • Add LiAlH₄ (2.5 equiv) gradually at 0°C, followed by reflux for 4 hours.

  • Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of naphtho[1,2-b]furan-2-methanol exhibits distinct signals:

  • A singlet at δ 4.8–5.2 ppm for the hydroxymethyl (-CH₂OH) protons.

  • Aromatic protons appear as multiplets between δ 7.4–8.6 ppm , consistent with the naphthofuran framework.

¹³C-NMR data further confirm the structure, with the hydroxymethyl carbon resonating at δ 60–65 ppm and the furan oxygen-bearing carbon at δ 155–160 ppm .

High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis of the methanol derivative reveals a molecular ion peak at m/z 212.0837 (calculated for C₁₃H₁₀O₂), aligning with the theoretical molecular formula.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Advantages
Cyclization-Reduction1-Hydroxy-2-naphthaldehydeCyclization, LiAlH₄ reduction70–75%High purity, scalable
Bromination-FunctionalizationEthyl carboxylateBromination, coupling60–65%Enables C-5 derivatization

Mechanistic Insights and Optimization Strategies

The cyclization step proceeds via a base-mediated deprotonation of the phenolic hydroxyl group, facilitating nucleophilic attack on ethyl bromoacetate. Steric and electronic factors influence the regioselectivity of bromination, with the C-5 position favored due to resonance stabilization of the intermediate.

Optimization Tips :

  • Use anhydrous solvents to prevent hydrolysis during ester reduction.

  • Employ Pd(PPh₃)₄ catalysts for efficient Suzuki couplings in functionalized derivatives .

Q & A

Q. Optimization Strategies :

ParameterOptimization ApproachExample from Literature
CatalystUse Lewis acids (e.g., BF₃·Et₂O) or transition metalsPd-catalyzed coupling in
SolventPolar aprotic solvents (DMF, DMSO) enhance reactivityEthyl chloroacetate in DMF
TemperatureMicrowave irradiation reduces time (e.g., 80°C for 2 hours)One-step synthesis in

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:
A combination of techniques ensures structural elucidation:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, especially distinguishing furan oxygen proximity (δ 6.5–7.5 ppm for aromatic protons) .
  • FT-IR : Identifies functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, C–O–C furan ring at 1250–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀O₃ at 214.26 Da) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtainable .

Critical Consideration : Solvent choice (e.g., deuterated DMSO for NMR) and purity (>95% by HPLC) are essential to avoid signal overlap .

How can researchers address contradictions in reported biological activities of Naphtho[1,2-b]furan derivatives?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. nitro groups) on activity .
  • Dose-Response Analysis : Test a wide concentration range (e.g., 1–100 μM) to identify non-linear effects .

Example : reports antimicrobial activity against S. aureus (MIC 8 μg/mL), but conflicting data may stem from differences in bacterial strains or solvent carriers (DMSO vs. water).

What strategies enhance the solubility and bioavailability of this compound in pharmacological studies?

Level: Advanced
Methodological Answer:

  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via esterification .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous dispersion .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without chemical modification .

Q. Experimental Validation :

StrategyOutcome (Evidence Source)
Glyceryl monooleate nanoparticles3x increase in bioavailability
PEGylationSolubility improved from 0.2 mg/mL to 5 mg/mL

What are the documented toxicological profiles of Naphtho[1,2-b]furan derivatives, and how should safety protocols be adapted?

Level: Basic
Methodological Answer:
Limited data exist for the specific compound, but analog studies (e.g., naphthalene derivatives) suggest:

  • Inhalation Risks : Use fume hoods to prevent respiratory irritation, as seen in methylnaphthalene studies .
  • Dermal Exposure : Wear nitrile gloves; notes hepatic effects in rodents after dermal contact.
  • Environmental Toxicity : Follow PRTR guidelines for waste disposal due to potential aquatic toxicity .

Q. Safety Protocol :

  • PPE : Lab coat, gloves, and goggles ().
  • Waste Management : Segregate organic waste for incineration .

How can computational methods predict the reactivity of this compound in catalytic processes?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
  • MD Simulations : Assess stability in solvent environments (e.g., water vs. lipid bilayers) .

Case Study : DFT analysis of the furan ring’s electron density in revealed preferential reactivity at the C-2 methanol group.

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